N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide is a synthetic organic compound characterized by a thiazole core substituted at position 3 with a phenyl group and at position 5 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 4-methoxyphenylmethyl group.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)12-19-18(21)17-11-16(20-23-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTXYAGEQQUXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=NS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 3-phenylisothiazole-5-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The compound’s structure allows it to interact with proteins and other biomolecules, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs and Core Heterocyclic Variations
The compound shares structural similarities with several classes of heterocyclic derivatives, particularly those containing oxadiazole, oxazole, and thiazole cores. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural and Functional Features
Key Observations :
Core Heterocycle Influence: The thiazole core in the target compound differentiates it from oxadiazole-based analogs like LMM5, which exhibit confirmed antifungal activity . Isoxazole derivatives (e.g., the compound in ) lack the sulfur atom in the heterocycle, which may alter electronic properties and bioavailability .
Substituent Effects :
- The 4-methoxyphenylmethyl group in the target compound and LMM5 may enhance lipophilicity, aiding membrane penetration in antifungal applications .
- Pyridinyl substituents in ’s thiazole analogs could improve solubility or receptor-binding specificity compared to purely aryl-substituted derivatives .
Biological Activity Gaps :
- While LMM5 and related oxadiazoles have demonstrated antifungal activity, the target compound’s thiazole analog lacks explicit activity data in the provided evidence.
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various models, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its versatile biological activity. The structural formula can be represented as follows:
This structure incorporates a methoxy group and a phenyl group, both of which are critical for its biological activity.
1. Antitumor Activity
This compound has demonstrated notable antitumor properties. Research indicates that compounds with similar thiazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that thiazole derivatives showed IC50 values ranging from 0.124 μM to 3.81 μM across different cancer types, indicating potent anti-proliferative effects . The presence of the methoxy group enhances the compound's interaction with cellular targets, leading to increased apoptosis in cancer cells.
2. Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. The SAR analysis suggests that modifications in the phenyl ring significantly influence anticonvulsant activity. Compounds similar to this compound have shown effectiveness in reducing seizure activity in animal models .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy group at para position | Increases lipophilicity and enhances cell membrane permeability |
| Phenyl ring substitutions | Modifications can lead to significant changes in potency against cancer cell lines |
| Thiazole ring presence | Essential for cytotoxic and anticonvulsant activities |
Research indicates that the methoxy group enhances the compound's ability to penetrate biological membranes, thereby increasing its bioavailability and therapeutic efficacy .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of thiazole derivatives, this compound was evaluated against multiple cancer cell lines using the MTT assay. Results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting superior potency .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of thiazole derivatives found that compounds similar to this compound exhibited significant anticonvulsant properties in animal models. The study concluded that these compounds could serve as potential therapeutic agents for epilepsy .
Q & A
Basic: What are the optimal synthetic routes for preparing N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and carboxamide coupling. For example:
Thiazole ring formation : React 3-phenyl-1,2-thiazole precursors with appropriate reagents (e.g., Lawesson’s reagent) under controlled temperatures (80–100°C) in anhydrous toluene .
Carboxamide coupling : Use coupling agents like EDCI/HOBt to attach the N-[(4-methoxyphenyl)methyl] moiety. Solvent choice (e.g., DMF or THF) and inert atmosphere (N₂/Ar) are critical for yield optimization .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Analytical HPLC with UV detection at 254 nm validates purity .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Answer:
- NMR : ¹H and ¹³C NMR identify key groups (e.g., methoxy singlet at δ 3.8 ppm, thiazole protons at δ 7.5–8.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) confirms spatial arrangement, bond lengths, and angles, as demonstrated in structurally similar triazole derivatives .
- High-resolution mass spectrometry (HRMS) : ESI-HRMS in positive ion mode confirms the molecular ion ([M+H]⁺) with <2 ppm error .
Advanced: How can researchers resolve contradictory bioactivity data observed across analogs?
Answer:
Contradictions often arise from subtle structural variations. Methodological approaches include:
- Comparative SAR studies : Analyze analogs (e.g., varying methoxy positions or replacing thiazole with oxazole) to identify critical pharmacophores. For example, shows thiazole-oxazole hybrids exhibit distinct binding affinities .
- Orthogonal assays : Validate bioactivity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods. For instance, AutoDock Vina ( ) can predict binding modes to explain potency differences .
Advanced: What computational strategies predict the compound’s binding affinity to target proteins?
Answer:
- Molecular docking : Use AutoDock Vina ( ) with a Lamarckian genetic algorithm. Prepare the protein structure (PDB format) and ligand (SMILES) using PyMOL and OpenBabel. Set exhaustiveness to 20 for accuracy.
- MD simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to validate docking results .
Advanced: How does the compound’s stability vary under different experimental conditions?
Answer:
- Solvent stability : Test in DMSO, PBS, and ethanol at 25°C. Monitor degradation via HPLC. Methoxy groups enhance stability in polar solvents () .
- pH dependence : Incubate at pH 2–9 for 24 hours. LC-MS identifies hydrolysis products (e.g., carboxylic acid derivatives). Thiazole rings are stable below pH 8 .
- Thermal stability : TGA/DSC analysis reveals decomposition >200°C. Store at −20°C under desiccation for long-term stability .
Basic: What are the key impurities to monitor during synthesis?
Answer:
Common impurities include:
- Unreacted intermediates : Residual 3-phenyl-1,2-thiazole precursors (detected via TLC, Rf 0.3 in 1:1 hexane/EtOAc) .
- Oxidation byproducts : Sulfoxide derivatives from thiazole ring oxidation (monitored by LC-MS, m/z +16) .
- Isomeric impurities : Regioisomers from incorrect cyclization (resolved via chiral HPLC with a cellulose column) .
Advanced: How do substitution patterns (e.g., methoxy position) influence biological activity?
Answer:
- Para-methoxy : Enhances electron-donating effects, improving interactions with hydrophobic pockets (e.g., COX-2 active site, ) .
- Ortho/meta-methoxy : Introduce steric hindrance, reducing binding. shows meta-methoxy analogs have 10-fold lower IC₅₀ in kinase assays .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate substituent electronic parameters (Hammett σ) with activity .
Advanced: What orthogonal assays validate the compound’s mechanism of action?
Answer:
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein denaturation shifts .
- SPR/BLI : Quantify binding kinetics (ka/kd) to purified targets (e.g., kinases) .
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by activity restoration validates specificity .
Basic: What solvent systems optimize solubility for in vitro assays?
Answer:
- Polar aprotic solvents : DMSO (stock solutions at 10 mM). Dilute in PBS with <1% DMSO for cell-based assays .
- Surfactant-assisted solubilization : Use 0.1% Tween-80 in aqueous buffers for hydrophobic analogs (logP >3) .
Advanced: What in vitro models elucidate the compound’s toxicity mechanisms?
Answer:
- Hepatotoxicity : Primary hepatocyte cultures (e.g., HepaRG) + LC-MS metabolomics identify reactive metabolites .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology (IC₅₀ <10 μM indicates risk) .
- Mitochondrial toxicity : Seahorse XF Analyzer measures OCR/ECAR ratios in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
